molecular formula C11H15NO2 B3043495 4-(Dimethylamino)-3,5-dimethylbenzoic acid CAS No. 87725-33-5

4-(Dimethylamino)-3,5-dimethylbenzoic acid

Cat. No. B3043495
CAS RN: 87725-33-5
M. Wt: 193.24 g/mol
InChI Key: ZBIUDEQQTZTOHZ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,5-dimethylbenzoic acid is a crystalline solid with a melting point of approximately 241-243°C (decomposition) . Its chemical structure consists of a benzene ring substituted with two methyl groups and an amino group. The dimethylamino group (N(CH₃)₂) is attached to the benzene ring at the 4-position .


Synthesis Analysis

The synthesis of this compound involves various methods, including solution-phase peptide synthesis . Researchers have explored its preparation for use in peptide chemistry and other applications . Further details on specific synthetic routes can be found in relevant literature.


Molecular Structure Analysis

The molecular formula C₉H₁₁NO₂ provides insights into the composition of the compound. The dimethylamino group contributes to its unique properties. The InChI representation is: 1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 241-243°C (decomposition) .

Scientific Research Applications

Photometric Reagent for Selenium

4-Dimethylamino-1,2-phenylenediamine, a derivative of 4-(Dimethylamino)-3,5-dimethylbenzoic acid, has been investigated as a photometric reagent for selenium. It forms a red colored compound with selenium (IV), which has an absorption maximum in the visible region, indicating its potential for selenium detection and analysis (Demeyere & Hoste, 1962).

Synthesis of Amino Acids

The synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline, a process involving condensation, cyclization, and oxidation steps, showcases the applicability of derivatives of 4-(Dimethylamino)-3,5-dimethylbenzoic acid in chemical synthesis (Lin, 2013).

Synthesis of Imidazole-4-carboxylic Acids

Utilizing 3-N,N-(dimethylamino)isocyanoacrylate-Wang-resin, a novel method for synthesizing imidazole-4-carboxylic acids has been developed. This method involves a microwave reactor, indicating its efficiency and innovation in chemical synthesis (Henkel, 2004).

Multicomponent Molecular Complexes

Research into the creation of ternary multicomponent molecular complexes using amino-substituted aromatic compounds, including 4-(N,N-dimethylamino)benzoic acid, highlights its role in advanced molecular complex formation (Seaton, Blagden, Munshi, & Scowen, 2013).

Proton Behavior in Molecular Complexes

Studies on proton disorder within molecular complexes containing 4-dimethylaminobenzoic acid dimers offer insights into the complex behavior of protons in different crystal environments. This research has implications for understanding molecular structures and interactions (Parkin, Seaton, Blagden, & Wilson, 2007).

properties

IUPAC Name

4-(dimethylamino)-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-9(11(13)14)6-8(2)10(7)12(3)4/h5-6H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIUDEQQTZTOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3,5-dimethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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